REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=2[N+:16]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(OCC)(=O)C.CO.[Pd]>[NH2:16][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:8]=1[NH:7][CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[C:12]#[N:13]
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Name
|
|
Quantity
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1.23 g
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Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=CC1NC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |